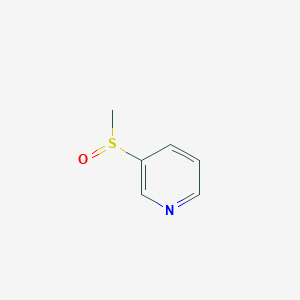

3-(Methylsulfinyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylsulfinyl group attached to the third carbon of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridine typically involves the oxidation of 3-methylthiopyridine. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can also be employed to facilitate the oxidation reaction, thereby improving the overall yield and reducing the production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 3-Methylsulfonylpyridine.

Reduction: 3-Methylthiopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Methylsulfinyl)pyridine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, quaternized pyridine derivatives have shown promising antibacterial and antifungal activities. A study highlighted that these compounds were effective against various bacterial strains and fungi, suggesting their potential use in treating infections .

Antimalarial Properties

A recent study identified a new imidazopyridine chemotype that includes this compound as a core structure. This compound demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 29 nM. Its favorable pharmacokinetic properties, including high oral bioavailability and low intrinsic clearance, position it as a candidate for further development as an antimalarial agent .

Cancer Research

The compound's role in cancer treatment has also been explored. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of this compound have led to the synthesis of compounds that selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapeutics .

Agricultural Applications

In agriculture, this compound derivatives are being studied for their potential as agrochemicals.

Pesticide Development

The compound has been evaluated for its efficacy as an insecticide and fungicide. Studies have shown that certain derivatives possess significant activity against agricultural pests and pathogens, making them suitable candidates for developing environmentally friendly pest control agents .

Plant Growth Regulation

Research suggests that this compound can influence plant growth and development by modulating hormonal pathways. This property may lead to its application in formulating growth regulators that enhance crop yield and resilience against environmental stressors .

Material Science

The unique properties of this compound extend to material science, where it is utilized in synthesizing advanced materials.

Polymer Synthesis

The compound serves as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings, adhesives, and composites.

Nanotechnology

In nanotechnology, this compound is being investigated for its role in creating nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions is particularly useful in developing catalysts and sensors with enhanced performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Methylsulfinyl)pyridine involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

3-Methylpyridine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

3-Methylthiopyridine: Contains a thiol group instead of a sulfinyl group, leading to different reactivity and applications.

3-Methylsulfonylpyridine: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.

Uniqueness: 3-(Methylsulfinyl)pyridine is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer |

141986-55-2 |

|---|---|

Molekularformel |

C6H7NOS |

Molekulargewicht |

141.19088 |

Synonyme |

Pyridine, 3-(methylsulfinyl)-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.